[(4-Methanesulfonylphenyl)methyl](propyl)amine
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Overview
Description
(4-Methanesulfonylphenyl)methylamine is an organic compound with the molecular formula C11H17NO2S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methyl and propyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonylphenyl)methylamine typically involves a multi-step process. One common method starts with the reaction of 4-methanesulfonylbenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Methanesulfonylphenyl)methylamine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
(4-Methanesulfonylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methanesulfonylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
(4-Methanesulfonylphenyl)methylamine can be compared with other similar compounds, such as:
- (4-Methanesulfonylphenyl)methylamine
- (4-Methanesulfonylphenyl)methylamine
- (4-Methanesulfonylphenyl)methylamine
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the amine group. The unique properties of (4-Methanesulfonylphenyl)methylamine, such as its specific reactivity and biological activity, make it distinct from its analogs.
Properties
IUPAC Name |
N-[(4-methylsulfonylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-8-12-9-10-4-6-11(7-5-10)15(2,13)14/h4-7,12H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNGFNUKYZVPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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